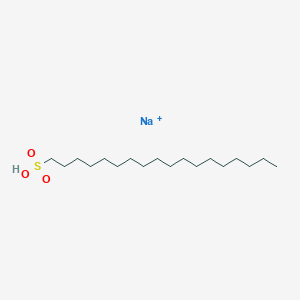
1-Octadecanesulfonic acid, sodium salt
説明
1-Octadecanesulfonic acid, sodium salt (C18H37O3SNa) is a commonly used surfactant in various industries and research applications. It is a white, water-soluble, anionic surfactant that is used in many different laboratory experiments, industrial processes, and consumer products. As a surfactant, this compound is effective at reducing surface tension and improving the wetting, dispersing, and emulsifying properties of solutions.
科学的研究の応用
Hydrogel Formation : Octadecylaminocarbonyl-L-valyl-N-suberic acid sodium salt, a derivative of 1-Octadecanesulfonic acid, sodium salt, functions as a cationic surfactant-triggered hydrogelator. It forms a hydrogel in the presence of a cationic surfactant, driven by non-covalent intermolecular interactions like hydrophobic and hydrogen bonding interactions. This has implications for creating thermally stable hydrogels (Suzuki et al., 2007).
Properties of Organic Salts : Research has explored the properties of octadecylsulfuric acid, closely related to this compound, focusing on its detergent and surface-active properties, stability to hydrolysis, solubility in water and organic solvents, and its critical micelle concentration (Maurer et al., 1960).
MMP2 Inhibition : Sodium 1-(12-hydroxy)octadecanyl sulfate, another variant, has been isolated as a matrix metalloproteinase 2 (MMP2) inhibitor from a marine tunicate. Its structure was elucidated through various methods, and it exhibits significant inhibitory activity against MMP2 (Fujita et al., 2002).
Solution Properties : The study of sodium salt of 1-heptanesulfonic acid and 1-octanesulfonic acid has provided insights into their density, relative viscosity, and refractive index, contributing to understanding their ion-solvent interactions (Deosarkar et al., 2014).
Phase Separation in Mixed Monolayers : Atomic force microscopy research revealed phase separation in mixed monolayers of fluorocarbon and hydrocarbon amphiphiles, including sodium octadecanesulfonate. This finding is important for understanding the mutual-phobicity between different chain types in amphiphiles (Zhu et al., 1997).
Mass Spectrometry Analysis : The organic salts of this compound, have been studied through laser ionization mass spectrometry, providing valuable information about the molecular and dimeric ions formed, which is useful in the field of analytical chemistry (Mumma & Vastola, 1972).
Sol-Gel Synthesis for Encapsulation : A study on sol-gel synthesis using sodium silicate as a precursor for encapsulating phase change materials (PCMs) like n-octadecane, a process that involves this compound. This has applications in enhancing the thermal conductivity and stability of PCMs (He et al., 2014).
作用機序
Target of Action
Sodium 1-Octadecanesulfonate, also known as 1-Octadecanesulfonic acid, sodium salt, is primarily used as an ion-pairing reagent . Its primary targets are the charged particles in a solution, where it helps to pair ions of opposite charges, thereby facilitating various chemical reactions and processes .
Mode of Action
As an ion-pairing reagent, Sodium 1-Octadecanesulfonate interacts with its targets by neutralizing their charges . This interaction allows the ions to come together and form a neutral pair, which can then participate in further reactions or processes . The resulting changes include the facilitation of chemical reactions, improvement of solubility of certain compounds, and enhancement of separation techniques in chromatography .
Biochemical Pathways
The exact biochemical pathways affected by Sodium 1-Octadecanesulfonate can vary depending on the specific context of its use. In general, it plays a crucial role in facilitating reactions in biochemical pathways where ion pairing is required . The downstream effects can include the formation of new compounds, the breakdown of existing compounds, or the separation of compounds in a mixture .
Pharmacokinetics
As a chemical reagent, its bioavailability would largely depend on the specific conditions of its use, such as the ph of the solution, the presence of other compounds, and the temperature .
Result of Action
The molecular and cellular effects of Sodium 1-Octadecanesulfonate’s action are primarily related to its role as an ion-pairing reagent . By facilitating the pairing of ions, it can enable chemical reactions, improve the solubility of certain compounds, and enhance separation techniques in chromatography .
Action Environment
The action, efficacy, and stability of Sodium 1-Octadecanesulfonate can be influenced by various environmental factors. These include the pH of the solution, the presence of other compounds, the temperature, and the specific conditions of its use . For example, changes in pH can affect the charge of the ions and thus the effectiveness of the ion pairing. Similarly, temperature can influence the rate of the reactions facilitated by the ion pairing .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1-Octadecanesulfonic acid, sodium salt can be achieved through sulfonation of 1-Octadecene followed by neutralization with sodium hydroxide.", "Starting Materials": ["1-Octadecene", "Sulfur trioxide", "Sodium hydroxide", "Water"], "Reaction": ["1. Sulfonation of 1-Octadecene with sulfur trioxide in the presence of water to form 1-Octadecanesulfonic acid", "2. Neutralization of 1-Octadecanesulfonic acid with sodium hydroxide to form 1-Octadecanesulfonic acid, sodium salt"] } | |
CAS番号 |
13893-34-0 |
分子式 |
C18H38NaO3S |
分子量 |
357.5 g/mol |
IUPAC名 |
sodium;octadecane-1-sulfonate |
InChI |
InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21); |
InChIキー |
NIMUYFTYMXTPAV-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |
その他のCAS番号 |
13893-34-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the diffusion coefficient of 1-Octadecanesulfonic acid, sodium salt?
A1: Understanding the diffusion coefficient of this compound is crucial for several reasons. Firstly, it provides insights into its mobility and interaction within different media, including water and solutions containing other surfactants. [, , ] This information is valuable for applications where controlled release or transport of substances is desired, such as in drug delivery systems or formulations containing surfactants. Secondly, diffusion coefficient data contributes to a deeper understanding of the physicochemical properties of this compound and its behavior in complex systems. [, , ]
Q2: The research mentions the diffusion of various compounds "into" this compound. What does this imply about its potential applications?
A2: The studies highlight the diffusion of different molecules, including 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol [], 1-Tetradecanaminium, N,N-dimethyl-N-propansulfonate [], and 3,6,9,12,15,18-Hexaoxatriacontan-1-ol [] into solutions containing this compound. This suggests its potential utility in systems where controlled incorporation or encapsulation of other compounds is important. For instance, it could be explored as a component in drug delivery vehicles, where its interaction with active pharmaceutical ingredients and subsequent release profiles are crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



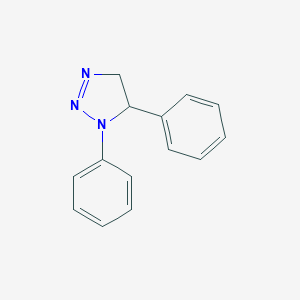
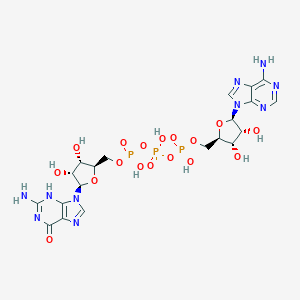

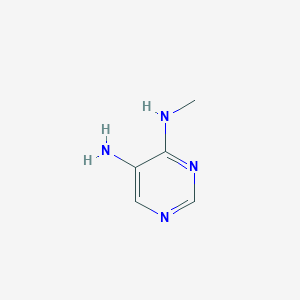
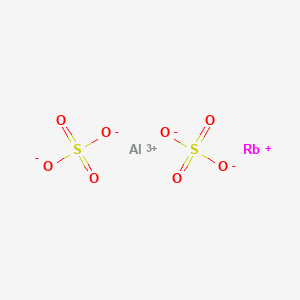
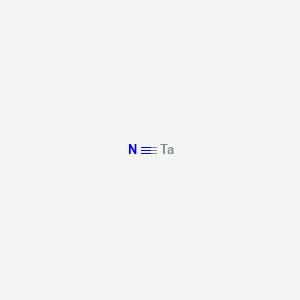

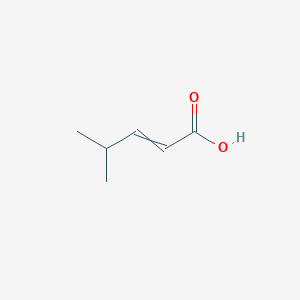


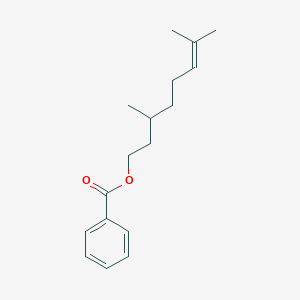
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)

